molecular formula C12H13NO2 B042196 benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 31970-04-4

benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B042196
CAS RN: 31970-04-4
M. Wt: 203.24 g/mol
InChI Key: XSKKIFJNZPNVGO-UHFFFAOYSA-N
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Patent
US07582634B2

Procedure details

Commercially-obtained pyrrolidine 5 (6.7 g, 96 mmol) was dissolved in DCM (100 ml) at 0° C. Cbz-Cl (13.6 g, 80 mmol) was added slowly, and the reaction was allowed to stir for 14 hours. The solvent was removed under vacuum, and the residue was taken up in ethyl acetate. This ethyl acetate was washed with 0.5 N HCl two times, saturated sodium bicarbonate solution once, brine and dried over MgSO4. The solvent was removed under vacuum to yield the title product 6 (15.9 g (99%), 78 mmol). 1H NMR (DMSO-d6): δ 7.24 (m, 5H), 5.61 (m, 2H), 5.35 (s, 2H), 3.62 (d, J =4.3 Hz, 2H). MS (ESI-POS): [M+H]+=204.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:6]1[CH:11]=[CH:10][C:9]([CH2:12][O:13][C:14](Cl)=[O:15])=[CH:8][CH:7]=1>C(Cl)Cl>[CH2:12]([O:13][C:14]([N:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1)=[O:15])[C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
WASH
Type
WASH
Details
This ethyl acetate was washed with 0.5 N HCl two times, saturated sodium bicarbonate solution once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 78 mmol
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.